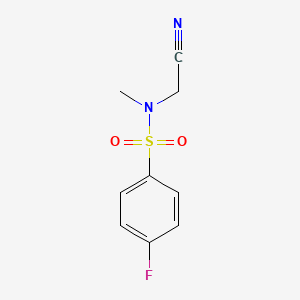

N-(cyanomethyl)-4-fluoro-N-methylbenzenesulfonamide

Description

N-(cyanomethyl)-4-fluoro-N-methylbenzenesulfonamide (IUPAC name, PubChem CID: 55207041) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position and an N-methylcyanomethyl group. Its molecular formula is C₉H₉FN₂O₂S, with a molecular weight of 228.24 g/mol. Key structural features include:

- Cyanomethyl group: Introduces steric bulk and polarity.

Physical properties include a powdered appearance and stability at room temperature . Its spectroscopic identifiers (InChIKey: HPSBYADRCZNVLY) and synthetic protocols are critical for pharmaceutical and material science applications.

Properties

IUPAC Name |

N-(cyanomethyl)-4-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2S/c1-12(7-6-11)15(13,14)9-4-2-8(10)3-5-9/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSBYADRCZNVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)S(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-fluoro-N-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-N-methylbenzenesulfonamide with cyanomethylating agents. One common method is the reaction of 4-fluoro-N-methylbenzenesulfonamide with bromoacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-4-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The cyanomethyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution Reactions: Substituted derivatives of this compound.

Oxidation Reactions: Carboxylic acids.

Reduction Reactions: Primary amines.

Scientific Research Applications

N-(cyanomethyl)-4-fluoro-N-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-fluoro-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can act as a reactive site for covalent modification of target proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The sulfonamide moiety can also participate in hydrogen bonding and electrostatic interactions, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structure : Features a 5-methylisoxazole sulfamoyl group and a 4-methylbenzenesulfonamide core.

- Bioactivity : Synthesized for antimicrobial screening, demonstrating moderate activity against bacterial strains .

- Key Differences: Substituent: Isoxazole ring introduces heterocyclic rigidity, contrasting with the cyanomethyl group’s linearity. Electron Effects: The methyl group on the benzene ring reduces electronegativity compared to fluorine in the target compound.

N-(4-Fluorobenzylidene)-4-methylbenzenesulfonamide (1k)

- Structure : Contains a fluorinated benzylidene imine and 4-methylbenzenesulfonamide.

- Applications : Used as a precursor in asymmetric catalysis and medicinal chemistry .

- Key Differences: Functional Group: Imine moiety (C=N) enhances reactivity for nucleophilic additions, unlike the stable cyanomethyl group. Fluorine Position: Fluorine on the benzylidene group may alter π-π stacking interactions compared to the para-fluoro substituent in the target compound.

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Structure : Combines a pyrimidine heterocycle with a fluoro-phenyl group and methanesulfonamide.

- Applications : Explored in kinase inhibition studies due to the pyrimidine scaffold .

- Key Differences :

- Heterocyclic Core : The pyrimidine ring introduces planar aromaticity, differing from the benzene ring’s simpler geometry.

- Sulfonamide Type : Methanesulfonamide (CH₃SO₂) vs. benzenesulfonamide (C₆H₅SO₂) alters electronic and steric profiles.

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Fluorine’s Role : Para-fluorine in benzenesulfonamides enhances metabolic stability and binding affinity in biological targets .

- Cyanomethyl vs. Heterocycles: Cyanomethyl groups offer synthetic flexibility, while heterocycles (e.g., isoxazole, pyrimidine) improve target specificity .

- Steric vs. Electronic Effects : Bulkier substituents (e.g., dual sulfonamides) may hinder solubility but improve receptor interaction .

Biological Activity

N-(cyanomethyl)-4-fluoro-N-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, a cyanomethyl substituent, and a fluorine atom on the aromatic ring. Its molecular formula is C₉H₈FNO₂S, and it has unique properties that contribute to its biological activity.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : The sulfonamide moiety can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug development where enzyme inhibition can lead to therapeutic effects.

- Protein-Ligand Interactions : The cyanomethyl group serves as a reactive site for covalent modification of target proteins, while the fluorine atom enhances binding affinity through hydrogen bonding or hydrophobic interactions. This multifaceted interaction profile allows for modulation of biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 6 µM |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Antitumor Activity

In addition to its antimicrobial effects, preliminary studies suggest potential antitumor activity. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of histone deacetylases (HDACs). For example, compounds structurally related to this compound have demonstrated significant inhibitory effects on HDAC isoforms, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Case Studies

- Inhibition of Dihydrofolate Reductase (DHFR) : A study demonstrated that derivatives similar to this compound inhibited DHFR activity. This enzyme is crucial for DNA synthesis and cell proliferation, making it a target for cancer therapy.

- Cytotoxicity in Cancer Cell Lines : In vitro assays using human myelodysplastic syndrome cell lines showed that related compounds induced significant cytotoxic effects, suggesting that this compound may have similar properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| N-(cyanomethyl)-4-chloro-N-methylbenzenesulfonamide | Chlorine instead of Fluorine | Moderate antimicrobial |

| N-(cyanomethyl)-4-bromo-N-methylbenzenesulfonamide | Bromine instead of Fluorine | Lower potency than fluorinated analog |

The presence of the fluorine atom appears to enhance both the chemical reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(cyanomethyl)-4-fluoro-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 4-fluoro-N-methylbenzenesulfonyl chloride and cyanomethylamine. Reactions are typically conducted in polar aprotic solvents (e.g., DMF or NMP) under basic conditions (e.g., triethylamine) at 60–80°C. Temperature control is critical to avoid side reactions like over-sulfonation .

- Optimization : Use kinetic monitoring (TLC or HPLC) to track intermediate formation. Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–12 hrs) to maximize yield .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4, cyanomethyl group).

- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 271.05).

- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of the fluorine and sulfonamide groups .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Reactivity Profile : The electron-withdrawing fluorine at the para position enhances the electrophilicity of the sulfonamide sulfur, facilitating nucleophilic attacks (e.g., hydrolysis or amine substitutions). However, steric hindrance from the methyl and cyanomethyl groups may limit reactivity at the sulfonamide nitrogen .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation via hydrolysis or oxidation .

Q. What preliminary assays are recommended to evaluate its biological activity?

- In Vitro Assays :

- Enzyme Inhibition : Screen against serine hydrolases or carbonic anhydrases using fluorogenic substrates.

- Antimicrobial Activity : Broth microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?

- SAR Strategies :

- Substituent Variation : Replace the cyanomethyl group with bulkier alkyl chains to enhance hydrophobic interactions with target proteins.

- Fluorine Isosteres : Compare with chloro or nitro analogs to assess electronic effects on binding affinity .

Q. What computational approaches are effective in predicting binding modes with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., sulfonamide-binding pockets in carbonic anhydrase).

- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .

- Validation : Cross-check computational results with crystallographic data (e.g., PDB entries for sulfonamide-enzyme complexes) .

Q. How should researchers address contradictions in reaction outcomes or unexpected byproducts?

- Case Study : During sulfonamide synthesis, unintended disulfonylation (e.g., ’s “double” sulfonamide) may occur due to excess sulfonyl chloride.

- Resolution :

- Byproduct Identification : Use LC-MS/MS and 2D NMR to characterize impurities.

- Process Adjustment : Reduce sulfonyl chloride stoichiometry (≤1.1 eq) and introduce slow amine addition .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Formulation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.